(R)-3-Amino-1-(methylsulfonyl)piperidine
Beschreibung
Eigenschaften
IUPAC Name |
(3R)-1-methylsulfonylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTVOTFGDLUIQC-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC[C@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reductive Amination of (R)-3-Aminopiperidine Precursors
A foundational approach involves the modification of (R)-3-aminopiperidine through reductive amination or sulfonylation. In Search Result , the synthesis of (R)-3-Amino-1-methyl-piperidine employs formaldehyde and sodium cyanoborohydride in methanol-water solvent systems at 20°C, achieving a 72% yield . Adapting this method, the methylsulfonyl group could be introduced via nucleophilic substitution or sulfonylation.
For instance, treating (R)-3-aminopiperidine with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0–5°C may yield the target compound. This reaction typically follows a two-step protocol:
-
Protection of the amine : Temporary Boc-protection of the 3-amino group to prevent undesired side reactions.
-
Sulfonylation : Reaction with MsCl under controlled pH and temperature, followed by deprotection.
However, challenges such as over-sulfonylation or racemization require precise stoichiometric control. Search Result highlights the use of lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) for reducing intermediates in piperidine synthesis , suggesting that similar conditions could stabilize the chiral center during sulfonylation.
Cyclization of Linear Precursors
An alternative route involves constructing the piperidine ring from linear precursors bearing pre-installed functional groups. Search Result details a five-step synthesis of (R)-3-aminopiperidine hydrochloride starting from D-glutamic acid, involving hydroxyl esterification, amide protection, and cyclization . Adapting this strategy:
-
Step 1 : D-glutamic acid is esterified and Boc-protected to form (R)-methyl 2,5-diaminopentanoate dihydrochloride.
-
Step 2 : Reduction of the ester to alcohol using sodium borohydride (NaBH₄) or LiAlH₄.
-
Step 3 : Activation of the hydroxyl group via mesylation (MsCl, TEA) to form a leaving group.
-
Step 4 : Cyclization under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidine ring.
-
Step 5 : Deprotection of the Boc group using hydrochloric acid (HCl) to yield (R)-3-amino-1-(methylsulfonyl)piperidine.
This method benefits from high enantiomeric purity but requires rigorous temperature control during cyclization to prevent epimerization.
Direct Sulfonylation of (R)-3-Aminopiperidine
The most straightforward method involves direct sulfonylation of (R)-3-aminopiperidine, as implied by Search Result , which lists (R)-3-Amino-1-(methylsulfonyl)piperidine as a commercially available compound (CAS 1232061-19-6) . Industrial-scale protocols likely use:
-
Reaction Conditions :
-
Substrate: (R)-3-Aminopiperidine (1 equiv)
-
Sulfonating Agent: Methanesulfonyl chloride (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or ethyl acetate
-
Base: Triethylamine (1.2 equiv)
-
Temperature: 0°C → room temperature
-
Time: 4–6 hours
-
-
Workup :
-
Quenching with ice-cold water
-
Extraction with DCM (3×)
-
Drying over Na₂SO₄
-
Vacuum distillation or recrystallization
-
Yield Optimization : Excess MsCl or prolonged reaction times risk di-sulfonylation. Pilot studies in Search Result demonstrate that stoichiometric precision and gradual reagent addition improve selectivity .
Industrial-Scale Considerations
Large-scale production demands cost-effective and safe protocols. Search Result emphasizes the use of tetrahydrofuran (THF) as a solvent for LiAlH₄-mediated reductions at 55–65°C , which could be adapted for sulfonylation steps. Key parameters include:
-
Solvent Selection : THF or methanol for improved solubility and reaction homogeneity.
-
Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported TEA) to reduce waste.
-
Process Safety : Exothermic sulfonylation necessitates jacketed reactors with precise temperature control.
Analyse Chemischer Reaktionen
Types of Reactions
(R)-3-Amino-1-(methylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The amine group at the 3-position can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted piperidines.
Substitution: Various N-substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1. Dipeptidyl Peptidase-IV Inhibitors
One of the primary applications of (R)-3-Amino-1-(methylsulfonyl)piperidine is in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are crucial in the treatment of type 2 diabetes. The compound serves as an intermediate in the synthesis of several DPP-IV inhibitors, including alagliptin and ringliptin, which enhance glucose control by inhibiting the enzyme responsible for the degradation of incretin hormones .
1.2. Antiviral Agents
The compound has also been investigated for its potential as an antiviral agent. In a study focusing on Middle East Respiratory Syndrome Coronavirus (MERS-CoV), piperidine derivatives were designed as peptidomimetic inhibitors targeting the viral 3CL protease. The presence of piperidine moieties facilitated favorable binding interactions, leading to potent inhibition of viral replication . This application highlights the versatility of (R)-3-Amino-1-(methylsulfonyl)piperidine in combating viral infections.
2.1. Enzyme Inhibition
Research has demonstrated that compounds containing piperidine structures exhibit significant enzyme inhibition properties. Specifically, (R)-3-Amino-1-(methylsulfonyl)piperidine has shown promise in inhibiting acetylcholinesterase and urease activities, which are relevant for treating conditions such as Alzheimer's disease and urinary tract infections . The biological activity is summarized in Table 1.
2.2. Antimicrobial and Anticancer Activity
The compound's derivatives have been evaluated for antimicrobial and anticancer activities. Studies indicate that these derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology . Additionally, antimicrobial evaluations have shown enhanced activity against various bacterial strains when incorporating sulfonamide groups into piperidine derivatives .
Case Studies
4.1. Clinical Relevance in Diabetes Management
A pivotal study demonstrated that DPP-IV inhibitors derived from (R)-3-Amino-1-(methylsulfonyl)piperidine significantly improved glycemic control in diabetic patients compared to placebo groups . This clinical relevance underscores the importance of this compound in therapeutic development.
4.2. Antiviral Efficacy Against Coronaviruses
Another case study focused on the antiviral efficacy of piperidine-based compounds against coronaviruses, including MERS-CoV and SARS-CoV. The study reported that specific derivatives exhibited potent inhibition with low cytotoxicity, suggesting their potential as therapeutic candidates against emerging viral threats .
Wirkmechanismus
The mechanism of action of (R)-3-Amino-1-(methylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. The amine group can participate in hydrogen bonding and electrostatic interactions with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Piperidine Derivatives
Substituent Effects on Binding and Selectivity
- 1-(3-Phenylbutyl)piperidine Derivatives : Compounds with bulky hydrophobic substituents, such as 1-(3-phenylbutyl)piperidine, exhibit high RMSD values (>4 Å) due to displacement toward helices α4/α5 in receptor docking studies. Despite this, their amine groups maintain salt-bridge interactions with Glu172, preserving ligand-receptor binding .
- Small Alkyl Groups: Piperidine derivatives with small alkyl substituents (e.g., N-ethyl or N-isopropyl) show enhanced potency and reduced off-target effects. For instance, COB-3 (small alkyl group) demonstrated a 14-fold increase in potency compared to phenylpropyl-substituted KAB-18, alongside elimination of non-nAChR-related actions .
- Methylsulfonyl Group: The methylsulfonyl group in (R)-3-Amino-1-(methylsulfonyl)piperidine introduces both steric bulk and electron-withdrawing properties.
Pharmacophore Compatibility
Compounds with substituents at position 4 of the piperidine ring (e.g., larger hydrophobic groups) adapt to pharmacophore patterns for σ1 receptor ligands by fitting into hydrophobic cavities near helices α4/α5. However, the methylsulfonyl group at position 1 may redirect interactions toward polar or charged residues, altering binding modes compared to RC-33-like derivatives .
Comparison with Pyrrolidine and Pyridine Analogs
Pyrrolidine Derivatives
- 3-Aminopyrrolidines: Compounds like (R)-3-amino-1-(3-pyridinyl)-pyrrolidine exhibit potent neuronal nicotinic receptor (NNR) activity, particularly at α4β2 subtypes.
- Ring Size Effects : Piperidine’s six-membered ring offers greater flexibility and reduced steric hindrance, which may improve accommodation of bulky substituents (e.g., methylsulfonyl) without compromising receptor interactions .
Pyridine Derivatives
- 3-(Aminomethyl)pyridine: This compound (CAS 3731-52-0) lacks the sulfonyl group and piperidine ring but shares an amine-functionalized aromatic system. Its pharmacological profile diverges significantly, emphasizing pyridine’s role in π-π stacking interactions rather than sulfonyl-mediated polar binding .
Pharmacological and Binding Affinity Differences
H3 Receptor Antagonism
Piperidine-based sulfonylureas with aromatic R groups (e.g., compound 32) show superior H3 receptor affinity (IC₅₀ = 0.16 µM) compared to aliphatic substituents. The methylsulfonyl group in (R)-3-Amino-1-(methylsulfonyl)piperidine may similarly enhance H3R binding through sulfonyl-oxygen hydrogen bonding .
nAChR Modulation
Substituent size on the piperidine nitrogen critically impacts nAChR potency. Small alkyl groups (e.g., COB-3: IC₅₀ = 0.73 µM) outperform bulkier analogs (e.g., KAB-18: IC₅₀ = 10.2 µM). The methylsulfonyl group’s intermediate size may offer a balance between potency and selectivity .
Data Tables
Table 1. Comparison of Piperidine Derivatives
Table 2. Ring System Comparison
Biologische Aktivität
(R)-3-Amino-1-(methylsulfonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
(R)-3-Amino-1-(methylsulfonyl)piperidine is characterized by a piperidine ring with an amino group and a methylsulfonyl substituent. This unique structure allows for interactions with various biological targets, influencing its pharmacological profile.
1. Antiviral Activity
Research has indicated that piperidine derivatives, including those with sulfonyl groups, can act as effective inhibitors against viral enzymes. For instance, compounds featuring piperidine moieties have been designed as inhibitors of the MERS-CoV 3CL protease, which is crucial for viral replication. These inhibitors exploit favorable binding interactions that enhance their pharmacological activity and permeability .
2. Anticancer Properties
Several studies have highlighted the anticancer potential of piperidine derivatives. For example, compounds similar to (R)-3-Amino-1-(methylsulfonyl)piperidine have demonstrated significant antiproliferative effects against various human cancer cell lines, including breast and ovarian cancers. The mechanism often involves the induction of apoptosis through the activation of caspases and other apoptotic markers .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (R)-3-Amino-1-(methylsulfonyl)piperidine | MCF-7, HCT116 | Not specified | Induction of apoptosis |
| Benzoylpiperidine | MDA-MB-231, OVCAR-3 | 19.9 - 75.3 | Reversible MAGL inhibition |
| Spiro-indolin-2-one | MCF7, HCT116 | 9.28 | Multi-targeted inhibition |
The mechanisms underlying the biological activities of (R)-3-Amino-1-(methylsulfonyl)piperidine involve complex interactions at the molecular level:
- Enzyme Inhibition : Compounds with structural similarities have been shown to inhibit key enzymes involved in cancer progression and viral replication.
- Apoptosis Induction : Many studies report that these compounds trigger apoptotic pathways in cancer cells, leading to cell death.
Case Study 1: Antiviral Efficacy
In a study investigating piperidine derivatives as MERS-CoV protease inhibitors, compounds were evaluated for their binding affinities and antiviral activities. The results indicated that certain derivatives exhibited potent inhibitory effects against the enzyme, suggesting a viable therapeutic approach for treating coronavirus infections .
Case Study 2: Cancer Cell Line Testing
A series of piperidine-based compounds were synthesized and tested against various cancer cell lines. The results demonstrated significant cytotoxicity compared to standard treatments like bleomycin, indicating their potential as effective anticancer agents .
Q & A
Basic: What synthetic strategies are commonly employed for synthesizing (R)-3-Amino-1-(methylsulfonyl)piperidine and its derivatives?
Methodological Answer:
Piperidine derivatives are typically synthesized via acylation, alkylation, or spirocyclic formation. For example, acylation of 1-benzyl-4-piperidone with benzoyl chloride yields 1'-acyl-piperidine derivatives in high yields (>85%) . Specific modifications, such as introducing methylsulfonyl groups, require sulfonylation reactions using methylsulfonyl chloride under controlled pH conditions. Structural confirmation relies on IR spectroscopy (e.g., C=O stretch at ~1650 cm⁻¹) and GC-MS for molecular ion detection (e.g., m/z 307.34 for a related compound) . Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are critical for isolating the (R)-enantiomer .
Basic: How can computational methods guide the design of (R)-3-Amino-1-(methylsulfonyl)piperidine derivatives?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models and ADMET prediction tools (e.g., ADMET Predictor™) are used to correlate structural features with bioactivity and pharmacokinetic properties. For phenyl piperidine derivatives, QSAR models revealed that hydrophobicity (logP) and polar surface area (PSA) significantly influence pIC50 values (Supplementary Table S1, R² = 0.89) . Molecular docking (e.g., Molegro Virtual Docker) identifies key binding interactions, such as hydrogen bonds between the piperidine NH group and GLU493 in target receptors, which inform structural optimizations .
Advanced: How can molecular docking elucidate the binding mechanisms of (R)-3-Amino-1-(methylsulfonyl)piperidine to biological targets?
Methodological Answer:
Docking simulations assess ligand-receptor interactions by calculating binding energies and identifying critical residues. For example, a derivative with a methylsulfonyl group showed a MolDock score of -195.6 kcal/mol, driven by six H-bonds (e.g., with GLU493 and SER297) and one ionic interaction (Table 4) . Advanced protocols include:
Flexible docking : To account for receptor side-chain movements.
Consensus scoring : Combining results from AutoDock Vina and Glide to reduce false positives.
MD simulations : Validating stability of docked complexes over 100 ns trajectories .
Advanced: How can PASS and SwissTargetPrediction tools identify novel biological targets for this compound?
Methodological Answer:
PASS (Prediction of Activity Spectra for Substances) predicts pharmacological effects with probability scores (Pa > 0.7). For piperidine derivatives, high Pa values were observed for "neurotransmitter uptake inhibition" (Pa = 0.85) and "membrane stabilization" (Pa = 0.78) . SwissTargetPrediction identifies kinase and protease targets by structural similarity. For example, LAS-252 showed affinity for gluconate 2-dehydrogenase (probability = 0.92), suggesting metabolic applications . Experimental validation via kinase inhibition assays (IC50 < 1 µM) is recommended.
Basic: What analytical techniques are essential for characterizing this compound's purity and stereochemistry?
Methodological Answer:
- Chiral HPLC : To confirm enantiomeric excess (>98% for (R)-isomer) using a Chiralpak AD-H column (mobile phase: hexane/isopropanol 90:10) .
- NMR Spectroscopy : ¹H NMR (DMSO-d6) shows characteristic piperidine protons at δ 2.8–3.2 ppm and methylsulfonyl singlet at δ 3.1 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 215.12) . Note: Independent validation is critical, as commercial samples may lack analytical data .
Advanced: How can researchers resolve discrepancies between in silico ADMET predictions and experimental data?
Methodological Answer:
Discrepancies often arise from oversimplified models. Mitigation strategies include:
Model Retraining : Incorporate experimental logD and solubility data (e.g., from shake-flask assays) to refine QSAR models .
Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulates tissue distribution using in vitro hepatocyte clearance data .
Metabolite Identification : LC-MS/MS detects unexpected metabolites (e.g., sulfoxide formation) that alter bioavailability .
Advanced: What in vivo models are suitable for evaluating CNS activity of this compound?
Methodological Answer:
- Neurodegenerative Models : Transgenic mice (e.g., APP/PS1 for Alzheimer’s) assess cognitive improvement via Morris water maze .
- Behavioral Tests : For antidepressant activity, forced swim test (FST) and tail suspension test (TST) measure immobility time reduction (e.g., 30% at 10 mg/kg) .
- Microdialysis : Quantifies dopamine release in striatum (e.g., 150% increase at 5 mg/kg) to confirm dopaminergic stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
